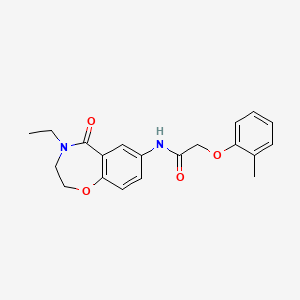![molecular formula C23H25N3O4S B2516216 N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-74-9](/img/structure/B2516216.png)
N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Reactivity
This compound is involved in the synthesis and reactivity of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines, highlighting its role in the development of novel derivatives through the interaction with multifunctional nucleophiles. This illustrates the compound's versatility in chemical synthesis and its potential for creating a variety of structurally related compounds with diverse biological activities (R. Al-Salahi, 2010).
Antimicrobial Activity
Research has explored the antimicrobial properties of derivatives of this compound, particularly its efficacy against a range of Gram-positive and Gram-negative bacteria, as well as yeast and fungi. This includes studies on novel 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives, demonstrating the potential of these compounds in the development of new antimicrobial agents (R. Al-Salahi et al., 2013).
Pharmacological Investigations
Further studies have been conducted to explore the pharmacological potential of derivatives, including their application as diuretic agents and H1-antihistaminic agents. These studies have revealed significant biological activities, indicating the compound's potential in the development of new therapeutic agents (A. R. Maarouf et al., 2004); (V. Alagarsamy et al., 2008).
Antitumor and Anti-inflammatory Activities
There is also interest in the cytotoxic and anti-inflammatory activities of methylsulfanyl-triazoloquinazoline derivatives, with certain compounds showing promising results against hepatocellular carcinoma cells and in inhibiting inflammatory mediators. This underscores the potential of such compounds in cancer therapy and inflammation management (R. Al-Salahi et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves the reaction of 4-methylbenzylamine with 2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazoline to form N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-amine. This intermediate is then reacted with thioacetic acid to form N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-yl)thioacetamide. Finally, this compound is reacted with 1-bromo-6-aminohexane to form the desired product.", "Starting Materials": [ "4-methylbenzylamine", "2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazoline", "thioacetic acid", "1-bromo-6-aminohexane" ], "Reaction": [ "4-methylbenzylamine is reacted with 2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazoline in the presence of a suitable solvent and a base to form N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-amine.", "N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-amine is then reacted with thioacetic acid in the presence of a suitable solvent and a base to form N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-yl)thioacetamide.", "Finally, N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-yl)thioacetamide is reacted with 1-bromo-6-aminohexane in the presence of a suitable solvent and a base to form N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide." ] } | |
Numéro CAS |
688053-74-9 |
Formule moléculaire |
C23H25N3O4S |
Poids moléculaire |
439.53 |
Nom IUPAC |
N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C23H25N3O4S/c1-15-6-8-16(9-7-15)13-24-21(27)5-3-2-4-10-26-22(28)17-11-19-20(30-14-29-19)12-18(17)25-23(26)31/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,24,27)(H,25,31) |
Clé InChI |
MBVSYAROCGAGSC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



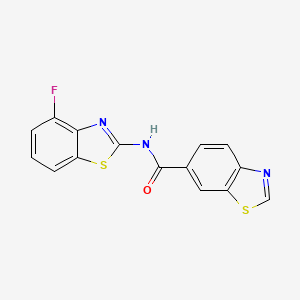
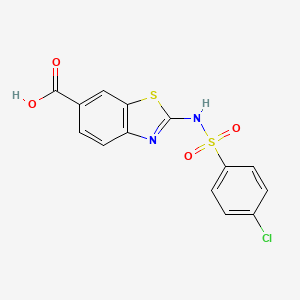
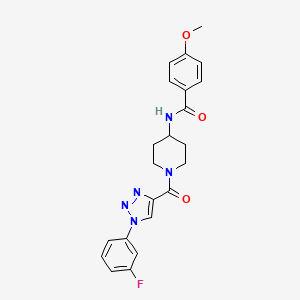
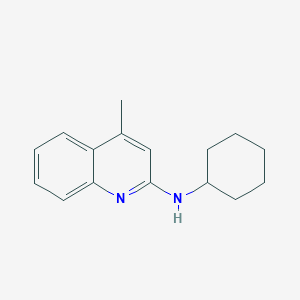
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2516140.png)
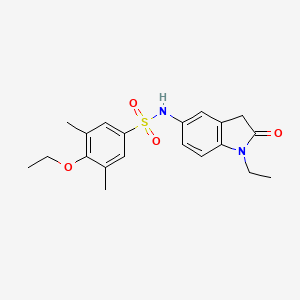

![8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2516145.png)
![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2516146.png)
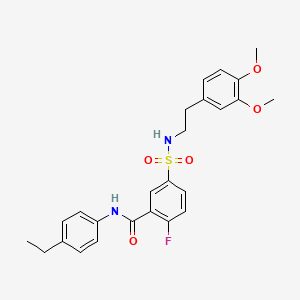
![[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2516150.png)
